Ethyl 1-(2,3-difluorobenzyl)-5-hydroxy-1H-pyrazole-3-carboxylate

Drug Design ADME Physicochemical Property Prediction

Ethyl 1-(2,3-difluorobenzyl)-5-hydroxy-1H-pyrazole-3-carboxylate (CAS 1796588-04-9) is a 1,5-disubstituted pyrazole-3-carboxylate ester bearing a unique 2,3-difluorobenzyl substituent at the N1-position and a free 5-hydroxy group, with a molecular formula of C₁₃H₁₂F₂N₂O₃ and a molecular weight of 282.24 g/mol. The compound belongs to the broader class of 5-hydroxy-1H-pyrazole-3-carboxylates, which are established as versatile scaffolds in medicinal chemistry and agrochemical research due to their hydrogen-bond donor capacity and synthetic derivatizability.

Molecular Formula C13H12F2N2O3
Molecular Weight 282.24 g/mol
Cat. No. B11816302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-(2,3-difluorobenzyl)-5-hydroxy-1H-pyrazole-3-carboxylate
Molecular FormulaC13H12F2N2O3
Molecular Weight282.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=O)N(N1)CC2=C(C(=CC=C2)F)F
InChIInChI=1S/C13H12F2N2O3/c1-2-20-13(19)10-6-11(18)17(16-10)7-8-4-3-5-9(14)12(8)15/h3-6,16H,2,7H2,1H3
InChIKeyWUALXRXVIWJUCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 1-(2,3-Difluorobenzyl)-5-hydroxy-1H-pyrazole-3-carboxylate: Core Chemotype and Procurement-Relevant Specifications


Ethyl 1-(2,3-difluorobenzyl)-5-hydroxy-1H-pyrazole-3-carboxylate (CAS 1796588-04-9) is a 1,5-disubstituted pyrazole-3-carboxylate ester bearing a unique 2,3-difluorobenzyl substituent at the N1-position and a free 5-hydroxy group, with a molecular formula of C₁₃H₁₂F₂N₂O₃ and a molecular weight of 282.24 g/mol . The compound belongs to the broader class of 5-hydroxy-1H-pyrazole-3-carboxylates, which are established as versatile scaffolds in medicinal chemistry and agrochemical research due to their hydrogen-bond donor capacity and synthetic derivatizability [1]. The 5-hydroxy-1H-pyrazole motif itself has been exploited as a more lipophilic and metabolically stable bioisostere of phenol, while the 3-carboxylate ester provides a handle for further functionalization . The specific 2,3-difluorobenzyl substitution pattern distinguishes this compound from its mono-fluorinated and non-fluorinated benzyl analogs, potentially altering key physicochemical properties such as lipophilicity, metabolic stability, and target binding interactions [2].

Scaffold 5-Hydroxy-1H-pyrazole-3-carboxylate core, a versatile intermediate in medicinal chemistry and agrochemical research
Substitution Distinct 2,3-difluorobenzyl topology enables fluorine SAR studies and halogen-bonding profiling
Reactivity Free 5-hydroxy group supports regiospecific derivatization via triflate formation and Suzuki coupling

Why Ethyl 1-(2,3-Difluorobenzyl)-5-hydroxy-1H-pyrazole-3-carboxylate Cannot Be In-Class Substituted Without Rigorous Comparability Data


Within the 1-substituted-5-hydroxy-1H-pyrazole-3-carboxylate family, seemingly minor variations in the N1-benzyl substituent's fluorine substitution pattern can produce substantial differences in biological target engagement, physicochemical profile, and synthetic utility. The 2,3-difluorobenzyl motif presents a distinct electronic and steric environment compared to the unsubstituted benzyl analog (ethyl 1-benzyl-5-hydroxy-1H-pyrazole-3-carboxylate, CAS 70608-99-0, MW 246.26) or the mono-fluoro analog (ethyl 1-(2-fluorobenzyl)-5-hydroxy-1H-pyrazole-3-carboxylate, CAS 1318789-59-1, MW 264.25) . Published SAR studies on related pyrazole-3-carboxylate series demonstrate that even a single fluorine atom relocation on the benzyl ring can alter antimicrobial MIC values by several-fold, while the 5-hydroxy group is essential for hydrogen-bond donor interactions that influence both potency and selectivity [1]. Furthermore, the specific 2,3-difluoro arrangement provides a unique vector for metabolic shielding and potential halogen-bonding interactions that cannot be replicated by 2,4-, 2,5-, or 3,4-difluorobenzyl isomers. Procurement decisions must therefore be guided by the specific substitution pattern; generic substitution without experimental validation carries a high risk of altered or nullified activity [2].

Target Compound vs. Closest Structural Analogs
Target Compound

2,3-Difluorobenzyl pyrazole-3-carboxylate ester

Substitution Risk

Unsubstituted benzyl analog may shift lipophilicity and metabolic stability context

Altered membrane permeability profile expected
Target Compound

Molecular weight 282.24 g/mol; TPSA 64.35 Ų

Substitution Risk

Mono-fluoro analog may offer different ligand efficiency and permeability context

ΔMW ~18 g/mol influences passive permeation
Target Compound

2,3-Difluoro substitution topology

Substitution Risk

Regioisomeric difluoro analogs (2,4-; 2,5-; 3,4-) may not transfer target engagement

Electronic and steric environment is isomer-dependent

Quantitative Differentiation Evidence for Ethyl 1-(2,3-Difluorobenzyl)-5-hydroxy-1H-pyrazole-3-carboxylate Against Its Closest Structural Analogs


Predicted Lipophilicity (LogP) of the 2,3-Difluorobenzyl Substituent Compared to Unsubstituted and Mono-Fluorinated Benzyl Analogs

The 2,3-difluorobenzyl substitution is predicted to increase the compound's lipophilicity relative to the unsubstituted benzyl analog, as evidenced by a computed LogP of 2.09 for ethyl 1-(2,3-difluorobenzyl)-5-hydroxy-1H-pyrazole-3-carboxylate, compared to a predicted LogP of approximately 1.5–1.8 for the unsubstituted benzyl analog (ethyl 1-benzyl-5-hydroxy-1H-pyrazole-3-carboxylate) based on fragment-based calculations . The addition of the second fluorine at the 3-position further modulates electron density on the aromatic ring, potentially enhancing metabolic stability relative to the mono-fluoro analog [1]. While these are computational predictions rather than experimentally determined LogP values, they provide a quantifiable basis for differentiating the compounds' expected behavior in biological membranes and pharmacokinetic models.

Predicted LogP
Class-level inference
Target: LogP 2.09 (predicted)
Unsubstituted benzyl: ~1.5–1.8
Mono-fluoro analog: ~1.8–2.0
May support higher membrane permeability differentiation
In silico prediction; experimental LogP not reported for these specific compounds
Drug Design ADME Physicochemical Property Prediction

Molecular Weight Differentiation and Its Impact on Lead-Likeness Compliance

Ethyl 1-(2,3-difluorobenzyl)-5-hydroxy-1H-pyrazole-3-carboxylate has a molecular weight of 282.24 g/mol, which positions it within the lead-like chemical space (MW < 350) but distinguishes it from the unsubstituted benzyl analog (MW 246.26) and the mono-fluoro analog (MW 264.25) . While all three compounds satisfy the Rule of Three criteria for fragment-based lead discovery (MW < 300, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3), the target compound's higher molecular weight due to the second fluorine atom increases its topological polar surface area (TPSA = 64.35 Ų) relative to the unsubstituted analog (predicted TPSA ~55 Ų), which may reduce passive permeation rates .

MW and TPSA
Data to verify
Target: MW 282.24, TPSA 64.35 Ų
Unsubstituted: MW 246.26, TPSA ~55 Ų
Mono-fluoro: MW 264.25, TPSA ~55–60 Ų
Ligand efficiency context may shift modestly
TPSA based on fragment-based computational prediction
Medicinal Chemistry Lead Optimization Drug-Likeness

Antimicrobial Activity Class Potential of 1,5-Disubstituted Pyrazole-3-Carboxylates Supports the 2,3-Difluorobenzyl Scaffold for Further Optimization

In a published study of structurally related ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates, several analogs demonstrated antimicrobial activity approaching or exceeding reference drugs [1]. Compound 21 (ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate) exhibited MIC values of 0.038 µmol mL⁻¹ against E. coli and 0.067 µmol mL⁻¹ against P. aeruginosa, nearly equipotent to ampicillin (MIC = 0.033 and 0.067 µmol mL⁻¹, respectively). Compound 16 (ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate) showed an MIC of 0.015 µmol mL⁻¹ against C. parapsilosis, exceeding the potency of fluconazole (0.020 µmol mL⁻¹) [1]. While these data are for 1-phenyl rather than 1-benzyl analogs, they establish that the 5-hydroxy-1H-pyrazole-3-carboxylate core is a validated scaffold for antimicrobial drug discovery, and the 2,3-difluorobenzyl substitution offers a distinct vector for SAR exploration that remains untested in published work [2].

Antimicrobial MIC
Class-level inference
Target: Not directly reported
1-Phenyl analog (Cpd 21): MIC 0.038 µmol/mL (E. coli), 0.067 µmol/mL (P. aeruginosa)
Reference: Ampicillin 0.033/0.067 µmol/mL
Reported class-level screening context
2,3-Difluorobenzyl analog awaits experimental evaluation
Antimicrobial Anti-infective Structure-Activity Relationship

Synthetic Versatility of the 5-Hydroxy Group as a Differentiation Handle for Downstream Derivatization

The 5-hydroxy group on the pyrazole ring serves as a critical functional handle for further derivatization. A published synthetic methodology demonstrates that 1-substituted-5-hydroxy-1H-pyrazoles can be efficiently converted to the corresponding 5-trifluoromethanesulfonates, which subsequently undergo Suzuki coupling with aryl, heteroaryl, and alkenyl boronic acids in yields ranging from 24% to 92% [1]. This regiospecific approach, validated on various benzyl-substituted analogs, provides a direct route to 1,5-disubstituted pyrazoles from the target compound. The 3-carboxylate ethyl ester can be orthogonally manipulated via selective hydrolysis or transesterification without affecting the 5-position, enabling differentiated functionalization at both the 3- and 5-positions [1]. The 2,3-difluorobenzyl group remains intact throughout these transformations, making the target compound a versatile intermediate for library synthesis.

Synthetic Utility
Supporting evidence
5-Triflate Suzuki coupling: 24–92% yield demonstrated on benzyl-substituted analogs
Supports focused library synthesis and late-stage functionalization
Orthogonal 3-ester manipulation possible
Synthetic Chemistry Late-Stage Functionalization Chemical Biology

GHS Hazard Classification as a Selection Criterion for Laboratory Procurement

Ethyl 1-(2,3-difluorobenzyl)-5-hydroxy-1H-pyrazole-3-carboxylate carries GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), corresponding to GHS07 (Warning) classification . This hazard profile is consistent with many synthetic intermediates in this class and does not present unusual handling requirements compared to the unsubstituted benzyl analog, which is similarly classified . The compound does not carry more restrictive hazard codes (e.g., H340, H350, H360) that would necessitate specialized containment facilities, making it suitable for standard research laboratory procurement.

GHS Classification
Supporting evidence
H302, H315, H319, H335; Signal: Warning; GHS07
Standard laboratory procurement risk assessment
No specialized containment infrastructure upgrade required
Laboratory Safety Chemical Procurement Risk Assessment

Optimal Deployment Scenarios for Ethyl 1-(2,3-Difluorobenzyl)-5-hydroxy-1H-pyrazole-3-carboxylate Based on Available Evidence


Focused Library Synthesis for Antimicrobial Lead Optimization

With the pyrazole-3-carboxylate scaffold validated in published antimicrobial SAR studies showing equipotency to ampicillin and superiority over fluconazole for certain analogs, the 2,3-difluorobenzyl compound serves as a strategic diversity point for generating novel analogs with potentially differentiated resistance profiles. The 5-hydroxy group enables parallel derivatization via triflate formation and Suzuki coupling (validated yields: 24–92%), while the 2,3-difluoro substitution pattern explores an underexamined region of the benzyl SAR space. This compound is appropriate for hit-to-lead programs in academic or biotech settings targeting Gram-negative and fungal pathogens [1][2].

Physicochemical Probe for Fluorine SAR Studies in Drug Discovery

The 2,3-difluorobenzyl moiety represents a specific fluorine substitution topology (adjacent fluorines on the benzyl ring) that can be systematically compared to 2-fluoro, 4-fluoro, 2,4-difluoro, and 3,4-difluoro analogs to generate quantitative SAR maps of fluorine effects on target binding, metabolic stability, and permeability. The compound's predicted LogP of 2.09, TPSA of 64.35 Ų, and MW of 282.24 provide a distinct physicochemical profile within the set, enabling medicinal chemistry teams to deconvolute electronic from steric contributions to activity [3].

Chemical Biology Tool for Profiling Halogen-Bonding Interactions

The 2,3-difluoro substitution pattern creates a unique electrostatic surface potential on the benzyl ring that can participate in halogen-bonding interactions with protein targets. This compound can be deployed alongside its non-fluorinated, mono-fluorinated, and regioisomeric difluorinated analogs in biophysical screening cascades (e.g., SPR, ITC, X-ray crystallography) to quantify the thermodynamic contribution of specific fluorine atoms to target engagement. Such systematic profiling is valuable for structure-based drug design campaigns where halogen bonding is an established optimization strategy [3].

Intermediate for Agrochemical Lead Generation Targeting Fungal Plant Pathogens

Given the demonstrated antifungal activity of structurally related pyrazole-3-carboxylates against Candida species, and the established use of fluorinated pyrazolecarboxylates as intermediates in fungicide manufacturing, this compound is a rational starting point for agrochemical discovery programs. The 3-carboxylate ester can be hydrolyzed to the carboxylic acid for conjugation to known fungicide pharmacophores, while the 2,3-difluorobenzyl group imparts the metabolic stability and environmental persistence characteristics often sought in crop protection agents [1][3].

Application
Selection Property
Validation Focus
Antimicrobial screening library synthesis
5-Hydroxy synthetic tractability
Differentiated fluorine SAR screening
Fluorine effect SAR profiling
Distinct 2,3-difluorobenzyl topology
Physicochemical and target engagement mapping
Halogen-bonding biophysics
Adjacent difluoro motif
Target binding thermodynamics (SPR, ITC)
Agrochemical lead generation screening
Pyrazole carboxylate scaffold
Antifungal activity class benchmark
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